molecular formula C14H14N6O B2402999 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 2199553-05-2

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2402999
CAS No.: 2199553-05-2
M. Wt: 282.307
InChI Key: LBBUYUWISQKMTE-UHFFFAOYSA-N
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Description

The compound appears to contain a 1H-1,2,3-triazole ring, an azetidine ring, and a 1H-benzo[d]imidazole ring . These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be connected via single or double bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its heterocyclic rings .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c21-14(18-7-11(8-18)20-6-5-16-17-20)9-19-10-15-12-3-1-2-4-13(12)19/h1-6,10-11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBUYUWISQKMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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